molecular formula C6H3ClFNO3 B2515430 3-Chloro-2-fluoro-5-nitrophenol CAS No. 1805656-07-8

3-Chloro-2-fluoro-5-nitrophenol

Cat. No. B2515430
CAS RN: 1805656-07-8
M. Wt: 191.54
InChI Key: MLMASDVKWUWQEW-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-nitrophenol is a compound that is not directly studied in the provided papers. However, the papers do provide insights into related compounds and their properties, which can help infer some aspects of 3-Chloro-2-fluoro-5-nitrophenol's characteristics. The papers discuss various nitrophenol and chlorophenol derivatives, their synthesis, structural analysis, and reactivity, which are relevant to understanding similar compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation, nitration, and substitution reactions. For instance, 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate is synthesized from 2-chloro-4-fluorophenol through acylation with ethyl chloroformate followed by nitration with fuming nitric acid . Similarly, 3-fluoro-4-nitrophenol is synthesized from 2,4-difluoronitrobenzene through methoxylation and subsequent demethylation . These methods suggest that the synthesis of 3-Chloro-2-fluoro-5-nitrophenol could also involve halogenation and nitration steps tailored to its specific substitution pattern.

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray diffraction. For example, the Schiff-base compound related to the target molecule was characterized using these methods, and its electronic properties were investigated using Density Functional Theory (DFT) . These techniques could be applied to determine the molecular structure of 3-Chloro-2-fluoro-5-nitrophenol and to predict its electronic properties.

Chemical Reactions Analysis

The reactivity of chloro- and nitrophenols with chlorine atoms has been studied, providing rate coefficients for their reactions. These reactions are important for understanding the environmental impact of these compounds, such as their potential to form ozone and secondary organic aerosols . The degradation pathway of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 involves an initial reduction to a hydroxylamino derivative followed by a Bamberger rearrangement and reductive dechlorination . This information could be useful in predicting the degradation pathways of 3-Chloro-2-fluoro-5-nitrophenol in similar biological or environmental contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives, such as their polarizability and hyperpolarizability, can be calculated and interpreted theoretically . These properties are significant for understanding the behavior of these compounds under different conditions. The kinetic studies of gas-phase reactions provide insights into the reactivity and stability of these compounds in the atmosphere . The synthesis papers also often report on the purity and yield of the synthesized compounds, which are critical for assessing the efficiency of the synthesis methods .

Scientific Research Applications

  • Chemical Reactions and Mechanisms :

    • In a study by Cervera, Marquet, and Martin (1996), the SNAr (nucleophilic aromatic substitution) reactions of related compounds were analyzed, showing the substitution process of the chlorine atom in such compounds (Cervera, Marquet, & Martin, 1996).
    • Schenzle et al. (1999) researched the degradation of similar nitrophenol compounds by Ralstonia eutropha, elucidating the enzymatic pathways involved (Schenzle, Lenke, Spain, & Knackmuss, 1999).
    • Clewley et al. (1989) investigated the formation of halo-nitrocyclohexa-dienones through nitration of halophenols, contributing to the understanding of the reactivity of such compounds (Clewley, Cross, Fischer, & Henderson, 1989).
  • Synthesis and Applications in Organic Chemistry :

    • Wang Da-hui (2010) explored the synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, providing insights into reaction mechanisms and kinetics (Wang Da-hui, 2010).
    • Research by Hamadi et al. (1998) focused on the synthesis of fluorophenothiazines, showcasing the application of Smiles rearrangement in the synthesis of complex organic compounds (Hamadi, Gupta, & Gupta, 1998).
  • Environmental and Biodegradation Studies :

properties

IUPAC Name

3-chloro-2-fluoro-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMASDVKWUWQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-nitrophenol

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